

# Imidaprilat-d3: A Technical Guide to its Chemical Properties and Synthesis

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## Compound of Interest

Compound Name: *Imidaprilat-d3*

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis pathway for **Imidaprilat-d3**, the deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of its chemical and physical properties, a plausible experimental protocol for its synthesis, and its mechanism of action within the renin-angiotensin-aldosterone system (RAAS).

## Introduction

Imidapril is an orally administered prodrug that is rapidly metabolized in the liver to its active form, Imidaprilat.<sup>[1][2]</sup> Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).<sup>[1][3]</sup> By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.<sup>[1][3]</sup> The introduction of deuterium at specific molecular positions, creating **Imidaprilat-d3**, is a common strategy in drug development to investigate metabolic pathways and potentially improve pharmacokinetic profiles through the kinetic isotope effect.<sup>[4][5][6]</sup> This guide details the known chemical properties of **Imidaprilat-d3** and proposes a viable synthetic route.

## Chemical and Physical Properties

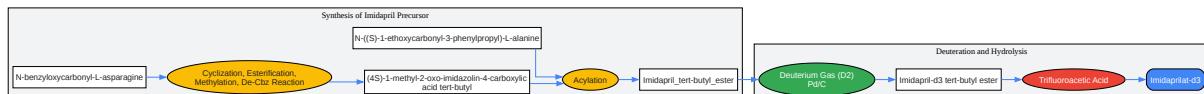
The chemical properties of **Imidaprilat-d3** are summarized in the table below. These properties are essential for its characterization and use in research and development.

| Property            | Value  |
|---------------------|--|
| Chemical Name       | (4S)-3-((2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl]-1-methyl-2-oxoimidazolidine-4-carboxylic Acid    |
| Molecular Formula   | C <sub>18</sub> H <sub>20</sub> D <sub>3</sub> N <sub>3</sub> O <sub>6</sub>   |
| Molecular Weight    | 380.42 g/mol   |
| CAS Number          | 1356019-69-6   |
| Appearance          | White to Off-White Solid   |
| Storage Temperature | 2-8°C  |
| Synonyms            | Imidapril Diacid-d3; (S)-3-((S)-1-Carboxy-3-(phenyl-d3)propyl)-L-alanyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid |

## Synthesis of Imidaprilat-d3 (Proposed)

A specific, detailed synthesis protocol for **Imidaprilat-d3** is not readily available in the public domain. However, based on the known synthesis of Imidapril hydrochloride and general methods for deuterium labeling, a plausible synthetic route is proposed below.<sup>[7][8]</sup> The synthesis involves the initial preparation of the non-deuterated Imidaprilat precursor followed by a deuteration step.

## Proposed Synthesis Workflow

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Caption: Proposed synthesis workflow for **Imidaprilat-d3**.

## Experimental Protocol (Proposed)

Step 1: Synthesis of (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylic acid tert-butyl ester

This key intermediate is synthesized from N-benzyloxycarbonyl-L-asparagine through a multi-step process involving cyclization, esterification, methylation, and deprotection of the Cbz group, as described in the literature for the synthesis of Imidapril.[7]

Step 2: Acylation to form Imidapril tert-butyl ester

The intermediate from Step 1 is acylated with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine to yield the tert-butyl ester of Imidapril.[7]

Step 3: Deuteration of Imidapril tert-butyl ester

- Materials: Imidapril tert-butyl ester, Palladium on carbon (10% Pd/C), Deuterium gas (D<sub>2</sub>), Ethyl acetate (anhydrous).
- Procedure:
  - Dissolve Imidapril tert-butyl ester in anhydrous ethyl acetate in a high-pressure reaction vessel.

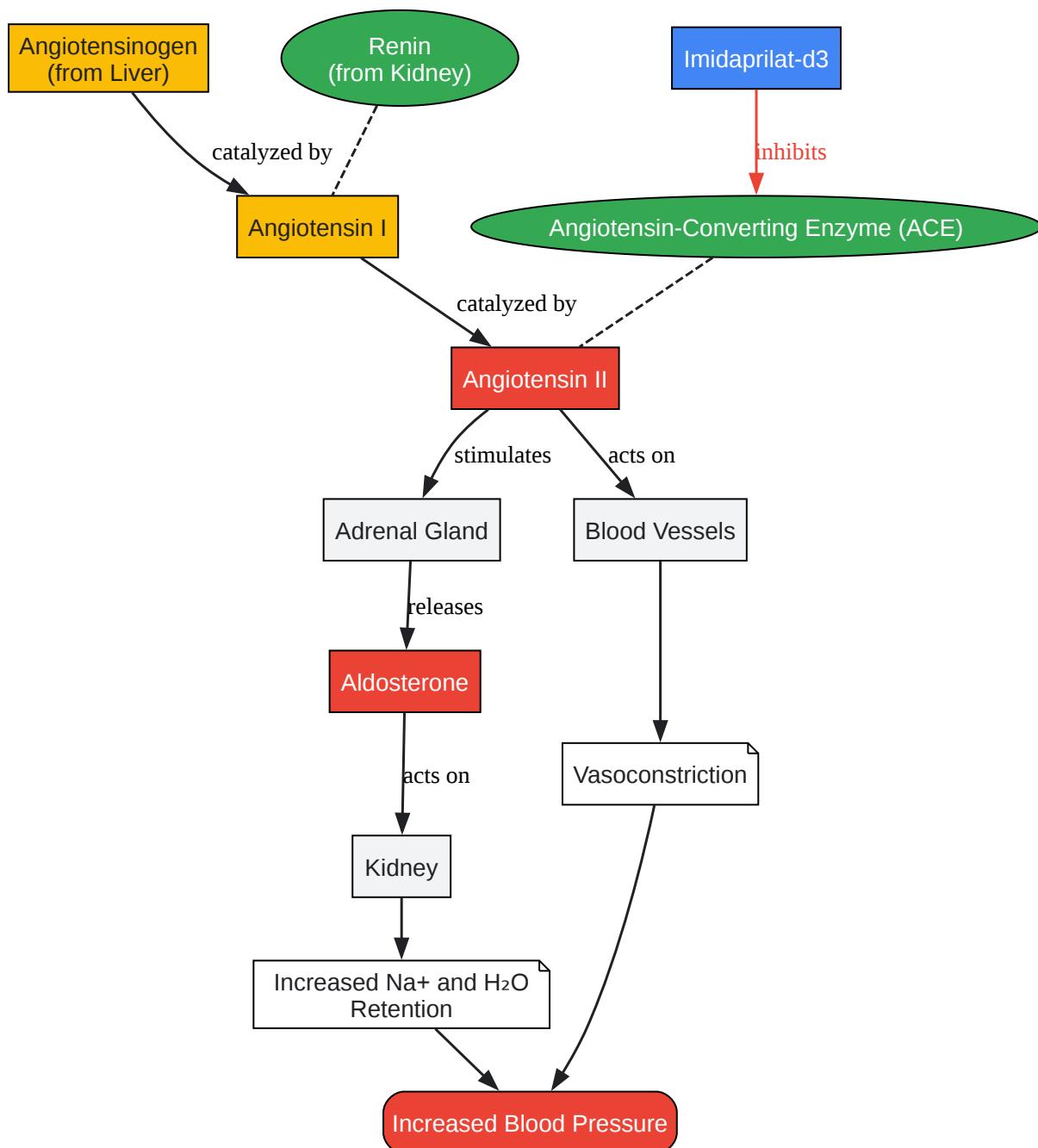
- Add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
- Seal the vessel and purge with nitrogen gas, followed by vacuum.
- Introduce deuterium gas ( $D_2$ ) to the desired pressure (e.g., 50 psi).
- Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
- Upon completion, carefully vent the deuterium gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude deuterated Imidapril tert-butyl ester. Purification can be achieved by column chromatography if necessary.

#### Step 4: Hydrolysis to **Imidaprilat-d3**

- Materials: Deuterated Imidapril tert-butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure:
  - Dissolve the deuterated Imidapril tert-butyl ester in dichloromethane.
  - Add trifluoroacetic acid dropwise at 0°C (ice bath).
  - Allow the reaction to warm to room temperature and stir for 2-4 hours.
  - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
  - Remove the solvent and excess TFA under reduced pressure.
  - The crude product can be purified by recrystallization or preparative HPLC to yield **Imidaprilat-d3**.

## Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the renin-angiotensin-aldosterone system (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

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Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of **Imidaprilat-d3**.

## Experimental Protocols for Characterization HPLC-MS/MS Analysis

A sensitive and specific method for the quantification of **Imidaprilat-d3** in biological matrices can be adapted from established methods for Imidapril and Imidaprilat.[\[1\]](#)[\[9\]](#)

- Sample Preparation:
  - To 1 mL of plasma, add an internal standard.
  - Perform protein precipitation with acetonitrile.
  - Centrifuge and collect the supernatant.
  - Evaporate the supernatant to dryness and reconstitute in the mobile phase.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5  $\mu$ m).
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 10  $\mu$ L.
- MS/MS Conditions (Triple Quadrupole):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM) Transitions:
    - **Imidaprilat-d3**: Precursor ion (m/z 381.4)  $\rightarrow$  Product ion (e.g., m/z 209.1).

- Internal Standard: To be selected based on availability and properties.

## In Vitro ACE Inhibition Assay

The inhibitory activity of **Imidaprilat-d3** on ACE can be determined using a fluorometric or spectrophotometric assay.

- Materials:

- Angiotensin-Converting Enzyme (from rabbit lung).
- Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO<sub>2</sub>)-Pro-OH).
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).
- **Imidaprilat-d3** stock solution (in DMSO or buffer).
- 96-well microplate.
- Fluorometer or spectrophotometer.

- Procedure:

- Prepare serial dilutions of **Imidaprilat-d3** in the assay buffer.
- In a 96-well plate, add the ACE solution to each well.
- Add the **Imidaprilat-d3** dilutions or buffer (for control) to the wells and pre-incubate for 10 minutes at 37°C.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Measure the fluorescence or absorbance at appropriate intervals for 30-60 minutes at 37°C.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Conclusion

This technical guide provides essential information on the chemical properties of **Imidaprilat-d3** and a scientifically grounded, proposed pathway for its synthesis. The detailed experimental protocols for its characterization and the visualization of its mechanism of action offer a valuable resource for researchers in medicinal chemistry and drug development. The synthesis and further investigation of **Imidaprilat-d3** will contribute to a deeper understanding of the pharmacokinetics and pharmacodynamics of this important class of antihypertensive agents.

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